1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine can be synthesized from 2,5-dimethoxybenzaldehyde through a series of chemical reactions. The process typically involves the bromination of 2,5-dimethoxybenzaldehyde to form 4-bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination to yield the final product .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
Scientific Research Applications
Mechanism of Action
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine exerts its effects primarily through partial agonism of the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . This interaction leads to altered neurotransmission and the hallucinogenic effects associated with the compound . The exact molecular pathways involved are still under investigation, but it is known to influence various signaling cascades within the brain .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The parent compound with similar hallucinogenic properties.
3,4-Methylenedioxymethamphetamine (MDMA): Shares structural similarities and has psychoactive effects.
Lysergic acid diethylamide (LSD): Another well-known hallucinogen with different chemical structure but similar effects.
Uniqueness
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological profile . Its partial agonism at serotonin receptors differentiates it from other hallucinogens that may act as full agonists or antagonists .
Properties
CAS No. |
634150-94-0 |
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Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-6H,12H2,1-3H3 |
InChI Key |
JKOMOTQHGDWZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)Br)OC)N |
Origin of Product |
United States |
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